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Compound of Interest

Compound Name:
1-(cyclopropylmethyl)-1H-pyrazol-

4-ol

CAS No.: 1597876-36-2

Cat. No.: B1432034

Get Quote

Executive Summary: The "Forgotten" Isomer
While pyrazoles (1,2-diazoles) are ubiquitous in FDA-approved drugs—ranging from celecoxib

to ruxolitinib—the specific 1H-pyrazol-4-ol scaffold remains underutilized compared to its 3-ol

and 5-ol isomers (pyrazolones). This is a strategic oversight. The C4-position offers a unique

vector for modifying electronic density without disrupting the N1-N2 binding motif often required

for kinase hinge-binding.

This guide dissects the 1H-pyrazol-4-ol subclass, focusing on the critical tautomeric equilibria

that dictate reactivity, the synthetic routes that avoid regiochemical dead-ends, and emerging

applications in ferroptosis inhibition and multidrug resistance (MDR) modulation.

Structural Dynamics: The Tautomer Trap
The 4-hydroxypyrazole system is not static.[1][2][3] Unlike the 3- or 5-hydroxy isomers which

frequently exist as stable carbonyls (pyrazolones), the 4-hydroxy isomer retains significant

aromatic character but participates in a delicate equilibrium between the enol form (4-ol) and

the keto form (4-one).
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Understanding this equilibrium is the first "self-validating system" in your research: If your NMR

shows a methylene signal at C4 instead of an aromatic methine, your compound has

tautomerized to the keto form, likely due to solvent polarity or pH.

Visualizing the Equilibrium
The following diagram illustrates the tautomeric shift and the ionization states that drive

reactivity.

Figure 1: Tautomeric Equilibrium of 1H-pyrazol-4-ol. The aromatic enol form is preferred in non-polar solvents.
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Synthetic Strategies
Synthesizing 1H-pyrazol-4-ol requires avoiding the thermodynamic trap of forming pyrazolin-5-

ones. Two primary routes are validated for high-yield production.[3]

Route A: The "Constructive" Cyclization
(Recommended)
This method involves the condensation of hydrazines with 2-hydroxy-1,3-dicarbonyls (or their

precursors like 2-diazo-1,3-dicarbonyls). This locks the oxygen at the C4 position before the

ring closes.

Route B: The "Oxidative" Introduction
Direct oxidation of 4-unsubstituted pyrazoles or pyrazolines. While useful for late-stage

functionalization, this often suffers from over-oxidation to ring-opened products.

Comparative Workflow
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Figure 2: Synthetic pathways to 1H-pyrazol-4-ol. Route A (Left) offers superior regiocontrol.
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Reactivity & Functionalization: The O vs. N Battle
The core challenge in derivatizing 1H-pyrazol-4-ol is the competition between O-alkylation

(ether formation) and N-alkylation.

O-Alkylation (Desired for lipophilicity): Favored by "hard" electrophiles and polar aprotic

solvents (DMF, DMSO) with mild bases (K2CO3).

N-Alkylation (Side reaction): Favored when using strong bases (NaH) that create a "naked"

anion where the nitrogen's nucleophilicity dominates.

Expert Insight: To selectively target the oxygen, use a protecting group on the Nitrogen (e.g.,

THP or Boc) before attempting O-alkylation. If that is not feasible, control the stoichiometry

precisely. As noted in J. Med. Chem. (Source 3), reaction with epichlorohydrin can shift from O-

to N-alkylation based purely on equivalents used.

Therapeutic Applications & Case Studies
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A. Ferroptosis Inhibition (2024 Breakthrough)
Recent studies (Source 5) identified 4-hydroxyl pyrazole derivatives (specifically compound

HW-3 and its analog 25) as potent ferroptosis inhibitors.[4]

Mechanism: The 4-OH group acts as a radical-trapping antioxidant (RTA), halting lipid

peroxidation chains.

Potency: Compound 25 demonstrated an EC50 of 8.6 nM, significantly outperforming the

standard Ferrostatin-1.[4]

B. Multidrug Resistance (MDR) Modulation
N-substituted 4-acyl-3-pyrazolones (tautomers of 4-acyl-5-hydroxypyrazoles) have shown

efficacy in reversing MDR by inhibiting P-glycoprotein efflux pumps. The lipophilicity introduced

by O-alkylation at the 4-position correlates strongly with MDR reversal activity (Source 3).

Quantitative Activity Data
Compound
Class

Target/Mechan
ism

Key
Substituent (R)

Activity Metric Reference

HW-3 Analog
Ferroptosis /

RTA

4-OH (Free

hydroxyl)
EC50: 8.6 nM [5]

Pyrazolone 7-20
P-gp Efflux /

MDR

N-alkyl-2-

hydroxypropyl
Efflux Inhibition [3]

Pyrazofurin
Antiviral /

Antitumor

C-Nucleoside

analog
GI50 < 100 µM [15]

Experimental Protocol: Synthesis of 4-
(Benzyloxy)-1H-pyrazole
A self-validating protocol for O-alkylation.

Objective: Selective O-alkylation of 1H-pyrazol-4-ol.

Reagents:
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1H-pyrazol-4-ol (1.0 eq)

Benzyl bromide (1.1 eq)

Potassium Carbonate (K2CO3) (2.0 eq)

Acetone (Dry)

Methodology:

Preparation: Dissolve 1H-pyrazol-4-ol in dry acetone (0.1 M concentration).

Base Addition: Add K2CO3. The suspension should turn slightly yellow (formation of

phenoxide-like anion).

Alkylation: Add Benzyl bromide dropwise at 0°C to suppress N-alkylation.

Reflux: Warm to room temperature and reflux for 4 hours.

Checkpoint (TLC): Check TLC (50% EtOAc/Hexane).

Success: New spot Rf ~0.6 (Ether).

Failure:[5] Spot at baseline (N-alkylation salt) or Rf ~0.3.

Workup: Filter inorganic salts. Evaporate solvent.

Validation (NMR):

Look for O-CH2 peak (~5.0 ppm).

Critical Check: If the CH2 peak is >5.5 ppm, suspect N-alkylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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